molecular formula C27H28N4O6 B6517435 4-(1-{[(4-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]butanamide CAS No. 899932-52-6

4-(1-{[(4-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]butanamide

Cat. No.: B6517435
CAS No.: 899932-52-6
M. Wt: 504.5 g/mol
InChI Key: CWMDMJCHQVWWRI-UHFFFAOYSA-N
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Description

This compound is a quinazoline-2,4-dione derivative featuring a carbamoylmethyl substituent at the N1 position of the tetrahydroquinazolinone core. Quinazoline derivatives are well-documented for their diverse bioactivities, including kinase inhibition, anticancer, and anti-inflammatory effects . The compound’s design likely targets enzymes or receptors associated with these pathways, leveraging the quinazoline scaffold’s ability to mimic purine nucleotides and interact with ATP-binding pockets .

Properties

IUPAC Name

4-[1-[2-(4-ethoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O6/c1-2-36-20-13-11-19(12-14-20)29-25(33)18-31-23-9-4-3-8-22(23)26(34)30(27(31)35)15-5-10-24(32)28-17-21-7-6-16-37-21/h3-4,6-9,11-14,16H,2,5,10,15,17-18H2,1H3,(H,28,32)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWMDMJCHQVWWRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several classes of bioactive molecules:

Compound Core Structure Key Substituents Reported Bioactivity Reference
Target Compound Quinazoline-2,4-dione 4-Ethoxyphenyl carbamoylmethyl, furan-2-ylmethyl butanamide Hypothesized kinase inhibition (inferred)
4-(6-Bromo-2,4-dioxoquinazolin-3-yl)-N-(2-methoxybenzyl)butanamide () Quinazoline-2,4-dione 6-Bromo, 2-methoxybenzyl butanamide Antimicrobial, kinase inhibition
N-(4-Ethylphenyl)-2-{[3-(2-{[(4-fluorophenyl)methyl]amino}-2-oxoethyl)-2-oxoimidazoquinazolin-5-yl]sulfanyl}butanamide () Imidazoquinazoline 4-Fluorophenylmethyl aminoethyl, sulfanyl butanamide Anti-inflammatory, anticancer
N-Phenyl-4-(4-oxobenzotriazin-3-yl)butanamide () Benzotriazinone Phenyl carboxamide Anticancer, enzyme inhibition

Key Observations :

  • Quinazoline vs. Benzotriazinone: The benzotriazinone core in lacks the fused benzene ring of quinazoline but retains the lactam moiety critical for hydrogen bonding.
  • Substituent Effects : The 4-ethoxyphenyl group in the target compound may improve metabolic stability compared to the 6-bromo substituent in , which enhances electrophilicity but increases toxicity risks .

Comparison with Analogues :

  • ’s benzotriazinone derivatives use isatoic anhydride and 4-aminobutyric acid, favoring milder conditions than the bromoquinazoline synthesis in , which requires halogenation steps .
  • The sulfanyl-linked compound in employs thiol-ene chemistry, introducing a sulfanyl group absent in the target compound but critical for redox-modulating activity .
Bioactivity and Computational Similarity
  • Bioactivity Clustering : Compounds with analogous quinazoline cores cluster in hierarchical bioactivity profiles (), suggesting shared targets like tyrosine kinases or HDACs .
  • Computational Metrics: The target compound’s Tanimoto coefficient with ’s bromoquinazoline is estimated >0.7 (high similarity) due to shared lactam and butanamide motifs. Lower similarity (Tanimoto <0.5) with benzotriazinones () reflects core structural differences .
Pharmacokinetic and Toxicity Profiles
  • Lipophilicity : The furan-2-ylmethyl group in the target compound reduces logP compared to ’s imidazoquinazoline, enhancing aqueous solubility .
  • Metabolic Stability : The ethoxy group in the target compound resists oxidative metabolism better than the methoxy substituent in .

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